[(2R,3S)-3-Amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate
[(2R,3S)-3-Amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate
Brand Name:
Vulcanchem
CAS No.:
147334-91-6
VCID:
VC0233965
InChI:
InChI=1S/C34H61N3O12S/c1-8-9-10-11-12-13-14-15-16-17-18-19-28(40)23(4)31(41)24(5)32(42)36-30(22(2)3)34(44)37(27(20-38)21-48-50(45,46)47)33(43)29(35)25(6)49-26(7)39/h12-13,20,22-25,27-31,40-41H,8-11,14-19,21,35H2,1-7H3,(H,36,42)(H,45,46,47)/b13-12+/t23-,24-,25-,27-,28-,29+,30+,31-/m1/s1
SMILES:
CCCCCC=CCCCCCCC(C(C)C(C(C)C(=O)NC(C(C)C)C(=O)N(C(COS(=O)(=O)O)C=O)C(=O)C(C(C)OC(=O)C)N)O)O
Molecular Formula:
C34H61N3O12S
Molecular Weight:
735.9 g/mol
[(2R,3S)-3-Amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate
CAS No.: 147334-91-6
Main Products
VCID: VC0233965
Molecular Formula: C34H61N3O12S
Molecular Weight: 735.9 g/mol
CAS No. | 147334-91-6 |
---|---|
Product Name | [(2R,3S)-3-Amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate |
Molecular Formula | C34H61N3O12S |
Molecular Weight | 735.9 g/mol |
IUPAC Name | [(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate |
Standard InChI | InChI=1S/C34H61N3O12S/c1-8-9-10-11-12-13-14-15-16-17-18-19-28(40)23(4)31(41)24(5)32(42)36-30(22(2)3)34(44)37(27(20-38)21-48-50(45,46)47)33(43)29(35)25(6)49-26(7)39/h12-13,20,22-25,27-31,40-41H,8-11,14-19,21,35H2,1-7H3,(H,36,42)(H,45,46,47)/b13-12+/t23-,24-,25-,27-,28-,29+,30+,31-/m1/s1 |
Standard InChIKey | ZYBIPFWMMJVRNL-KYKYUHFBSA-N |
Isomeric SMILES | CCCCC/C=C/CCCCCC[C@H]([C@@H](C)[C@H]([C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N([C@@H](COS(=O)(=O)O)C=O)C(=O)[C@H]([C@@H](C)OC(=O)C)N)O)O |
SMILES | CCCCCC=CCCCCCCC(C(C)C(C(C)C(=O)NC(C(C)C)C(=O)N(C(COS(=O)(=O)O)C=O)C(=O)C(C(C)OC(=O)C)N)O)O |
Canonical SMILES | CCCCCC=CCCCCCCC(C(C)C(C(C)C(=O)NC(C(C)C)C(=O)N(C(COS(=O)(=O)O)C=O)C(=O)C(C(C)OC(=O)C)N)O)O |
Synonyms | stevastelin A |
PubChem Compound | 6449874 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume